4-Bromo-3-methoxyisobenzofuran-1(3H)-one
Description
4-Bromo-3-methoxyisobenzofuran-1(3H)-one is a brominated and methoxy-substituted derivative of isobenzofuran-1(3H)-one (phthalide), a heterocyclic compound with a fused benzene and furan ring system. Bromine and methoxy substituents are known to influence electronic, steric, and reactivity profiles, making this compound valuable in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
4-bromo-3-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-12-9-7-5(8(11)13-9)3-2-4-6(7)10/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWOQMOKBPDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=CC=C2Br)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxyisobenzofuran-1(3H)-one typically involves the bromination of 3-methoxyisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 4-Bromo-3-methoxyisobenzofuran-1(3H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxyisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the isobenzofuran ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-methoxyisobenzofuran-1(3H)-one, 4-thio-3-methoxyisobenzofuran-1(3H)-one, and 4-alkoxy-3-methoxyisobenzofuran-1(3H)-one.
Oxidation Reactions: Products include 4-bromo-3-methoxyisobenzofuran-1(3H)-one-4-carboxylic acid and 4-bromo-3-methoxyisobenzofuran-1(3H)-one-4-aldehyde.
Reduction Reactions: Products include 4-bromo-3-methoxyisobenzofuran-1(3H)-one-4-ol.
Scientific Research Applications
4-Bromo-3-methoxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Substituent Effects
4-Bromo-2-benzofuran-1(3H)-one (CAS 102308-43-0)
- Properties: Molecular weight 213.03 g/mol; used as an intermediate in organic synthesis. Its bromine substituent enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs .
- Synthesis : Prepared via bromination of 2-benzofuran-1(3H)-one or palladium-catalyzed coupling reactions .
5-Methoxy-2-benzofuran-1(3H)-one (CAS Not Provided)
- Structure : Methoxy at position 3.
- Properties : Molecular weight 164.16 g/mol; melting point 113–114°C. The methoxy group increases electron density, favoring nucleophilic attack. Exhibits phytotoxic activity and serves as a precursor for bioactive phthalides .
- Synthesis : Achieved via palladium(II)-catalyzed cyclization of 4-methoxybenzoic acid with dibromomethane .
4-Methoxyisobenzofuran-1(3H)-one
Halogenated Derivatives
5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran
- Structure : Bromine at position 5, sulfinyl group at position 3.
- Properties : Exhibits planar benzofuran rings (mean deviation: 0.010 Å) and halogen bonding (Br⋯O interactions: 3.335 Å). Such interactions stabilize crystal packing, relevant to material science .
(3E)-3-[Bromo(phenyl)methylene]isobenzofuran-1-one (CAS 1025-86-1)
- Structure : Bromine in a conjugated exocyclic position.
- Applications: Used in photochemical studies due to its extended π-system. The bromine enhances photostability compared to non-halogenated analogs .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-2-benzofuran-1(3H)-one | 102308-43-0 | 213.03 | Not Reported | Br (C4) |
| 5-Methoxy-2-benzofuran-1(3H)-one | - | 164.16 | 113–114 | OMe (C5) |
| 5-Bromo-3-(4-fluorophenylsulfinyl)-1-benzofuran | - | 367.22 | 401–402 | Br (C5), SO-C6H4F (C3) |
| 4-Methoxyisobenzofuran-1(3H)-one | - | 164.16 | Not Reported | OMe (C4) |
Biological Activity
4-Bromo-3-methoxyisobenzofuran-1(3H)-one is a synthetic compound belonging to the class of isobenzofuran derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C10H9BrO2
Molecular Weight : 241.08 g/mol
CAS Number : 137018-09-1
The compound features a bromine atom and a methoxy group attached to an isobenzofuran core, which is known to influence its reactivity and interaction with biological targets.
The biological activity of 4-Bromo-3-methoxyisobenzofuran-1(3H)-one can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thus reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Interaction with Receptors : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research has highlighted the potential anticancer effects of 4-Bromo-3-methoxyisobenzofuran-1(3H)-one. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains makes it a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
-
Antimicrobial Testing :
- Objective : To assess the effectiveness against Staphylococcus aureus.
- Methodology : Disc diffusion method was employed.
- Results : A clear zone of inhibition was noted at concentrations as low as 5 µg/mL, demonstrating its potential as an antimicrobial agent.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 10 µM |
| Antimicrobial | Staphylococcus aureus | 5 µg/mL |
| Antioxidant | DPPH Radical Scavenging | IC50 = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
